5-bromo-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-3-methyl-1-benzofuran-2-carboxamide, also known as ChemDiv compound D174-0399, is a synthetic organic compound with a complex structure featuring multiple functional groups. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and potential therapeutic applications. The molecular formula for this compound is and it has been identified with the International Union of Pure and Applied Chemistry name as stated above.
This compound is classified under screening compounds used in pharmacological research and drug development. It is available from chemical suppliers like ChemDiv, which specializes in providing novel compounds for high-throughput screening in drug discovery. The presence of a bromine atom, a methoxy group, and a piperidine moiety indicates its potential for interaction with biological targets, particularly in the central nervous system.
The synthesis of 5-bromo-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The general approach includes:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 5-bromo-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-3-methyl-1-benzofuran-2-carboxamide can be represented using various structural depictions:
Cc1c(C(NCC(c(cc2)ccc2OC)N2CCCCC2)=O)oc(cc2)c1cc2Br
MDL Number (MFCD)
indicates its unique chemical identity.This structure features a benzofuran ring fused with a carboxamide group, a methoxy group on one phenyl ring, and a piperidine ring attached via an ethyl linker.
5-bromo-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions typical for compounds with amide functionalities:
These reactions are often monitored using chromatographic techniques to ensure complete conversion and to analyze reaction products.
The mechanism of action for 5-bromo-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-3-methyl-1-benzofuran-2-carboxamide is not fully elucidated but may involve interaction with specific neurotransmitter receptors or enzymes in the central nervous system:
Understanding this mechanism requires further pharmacological studies including receptor affinity assays and in vivo efficacy testing.
5-bromo-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-3-methyl-1-benzofuran-2-carboxamide is expected to exhibit:
Key chemical properties include:
5-bromo-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-3-methyl-1-benzofuran-2-carboxamide has potential applications in various fields:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1